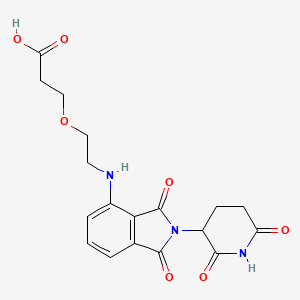

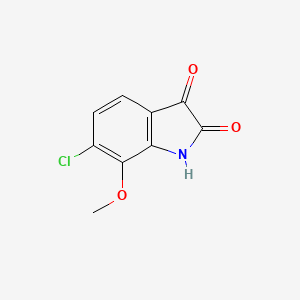

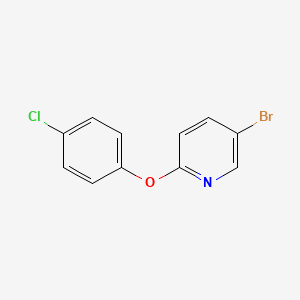

![molecular formula C14H12Cl2N4OS B2863211 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-67-1](/img/structure/B2863211.png)

7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12Cl2N4OS. It is also known by its synonyms: 2,4-DICHLOROPHENYL 1- [2- (METHYLSULFANYL) [1,2,4]TRIAZOLO [1,5-A]PYRIMIDIN-7-YL]ETHYL ETHER and [1,2,4]Triazolo [1,5-a]pyrimidine, 7- [1- (2,4-dichlorophenoxy)ethyl]-2- (methylthio)- .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted at the 7-position with a 2,4-dichlorophenoxyethyl group and at the 2-position with a methylsulfanyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 355.24 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .科学的研究の応用

Synthetic Pathways and Chemical Properties

Research has explored various synthetic pathways to create [1,2,4]triazolo[1,5-a]pyrimidine derivatives, revealing their potential in creating structurally diverse compounds with significant biological activities. For instance, Wamhoff, Kroth, and Strauch (1993) demonstrated the conversion of enamino nitriles into heterocondensed pyrimidines, which were further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines, highlighting the versatility of this scaffold in heterocyclic chemistry (Wamhoff, Kroth, & Strauch, 1993). Similarly, Makisumi and Kanō (1963) investigated the rearrangement properties of 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines, providing insights into the reactivity and potential transformations of this class of compounds (Makisumi & Kanō, 1963).

Crystal Structure Analysis

The crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives has been elucidated, revealing their supramolecular architecture and potential for forming coordination compounds with possible biological activity. Canfora, Pillet, Espinosa, and Ruisi (2010) reported on the molecular structure in two crystal environments, emphasizing the significance of hydrogen-bonding interactions and π-π stacking in determining the supramolecular arrangement (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Biological Activity

The triazolopyrimidine scaffold has been a focus of study for its potential biological activity. Bhuiyan, Rahman, Hossain, Rahim, Hossain, and Naser (2006) synthesized thienopyrimidine derivatives via a one-step process, some of which exhibited pronounced antimicrobial activity, illustrating the therapeutic potential of these compounds (Bhuiyan et al., 2006). Additionally, Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, and Torley (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines acted as mediator release inhibitors, suggesting their utility in developing antiasthma agents (Medwid et al., 1990).

Antioxidant Properties

Investigations into the antioxidant properties of [1,2,4]triazolopyrimidines have demonstrated their potential in addressing oxidative stress-related conditions. Chkirate, Fettach, El Hafi, Karrouchi, Elotmani, Mague, Radi, Faouzi, Adarsh, Essassi, and Garcia (2020) prepared Cu(II) coordination complexes with triazolopyrimidines, exhibiting "solvent induced" polymorphs with antioxidant properties, underscoring the chemical diversity and biological relevance of these compounds (Chkirate et al., 2020).

特性

IUPAC Name |

7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4OS/c1-8(21-12-4-3-9(15)7-10(12)16)11-5-6-17-13-18-14(22-2)19-20(11)13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDVKCNQMKOCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)SC)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2863135.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2863136.png)

![N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2863137.png)